

# Application Note: Simultaneous Estimation of Levocetirizine and Montelukast by RP-HPLC

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Levocetirizine hydrochloride*

Cat. No.: *B11765196*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Levocetirizine, a third-generation non-sedative antihistamine, and Montelukast, a leukotriene receptor antagonist, are often co-formulated for the treatment of allergic rhinitis and asthma.<sup>[1]</sup> The simultaneous quantification of these two active pharmaceutical ingredients (APIs) in a single analytical run is crucial for quality control and formulation development. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous estimation of Levocetirizine and Montelukast in pharmaceutical dosage forms. The method presented is simple, accurate, precise, and follows the guidelines of the International Conference on Harmonisation (ICH).

## Data Presentation

The following tables summarize the quantitative data from various developed and validated RP-HPLC methods for the simultaneous estimation of Levocetirizine and Montelukast.

Table 1: Chromatographic Conditions

| Parameter                       | Method 1                                                                        | Method 2                          | Method 3                                                                         | Method 4                                                |
|---------------------------------|---------------------------------------------------------------------------------|-----------------------------------|----------------------------------------------------------------------------------|---------------------------------------------------------|
| Stationary Phase (Column)       | Hypersil Gold C18 (250mm x 4.6mm, 5µm)[2]                                       | Waters C18 (150mm x 4.6mm, 5µ)[3] | Hypersil BDS C18 (250mm x 4.6mm, 5µ)                                             | Hypersil BDS C18 (250mm x 4.6mm, 5µ)[4]                 |
| Mobile Phase                    | 0.05M KH <sub>2</sub> PO <sub>4</sub> Buffer (pH 7.5) : Methanol (20:80 v/v)[2] | Methanol : Water (75:25 v/v)[3]   | 0.02M KH <sub>2</sub> PO <sub>4</sub> Buffer (pH 3.6) : Acetonitrile (35:65 v/v) | Phosphate Buffer (pH 7.0) : Acetonitrile (40:60 v/v)[4] |
| Flow Rate                       | 1.2 mL/min[2]                                                                   | 1.0 mL/min[3]                     | 1.0 mL/min                                                                       | 1.0 mL/min[4]                                           |
| Detection Wavelength            | 225 nm[2]                                                                       | 235 nm[3]                         | 231 nm                                                                           | 230 nm[4]                                               |
| Injection Volume                | 10 µL[2]                                                                        | Not Specified                     | Not Specified                                                                    | Not Specified                                           |
| Column Temperature              | 35°C[2]                                                                         | Ambient[3]                        | 30°C                                                                             | Not Specified                                           |
| Retention Time (Levocetirizine) | ~3.2 min[2]                                                                     | 2.88 min[3]                       | 3.472 min                                                                        | 3.06 min[4]                                             |
| Retention Time (Montelukast)    | ~4.2 min[2]                                                                     | 3.83 min[3]                       | 2.599 min                                                                        | 6.76 min[4]                                             |

Table 2: Method Validation Parameters

| Parameter                                 | Levocetirizine  | Montelukast    |
|-------------------------------------------|-----------------|----------------|
| Linearity Range                           | 12.5 - 75 µg/mL | 25 - 150 µg/mL |
| Correlation Coefficient (r <sup>2</sup> ) | > 0.999         | > 0.999        |
| Accuracy (% Recovery)                     | 99.9%           | 99.88%         |
| Precision (%RSD)                          | 0.8             | 0.7            |
| Limit of Detection (LOD)                  | 0.08 µg/mL      | 0.04 µg/mL     |
| Limit of Quantitation (LOQ)               | 0.25 µg/mL      | 0.11 µg/mL     |

# Experimental Protocols

This section provides a detailed methodology for the simultaneous estimation of Levocetirizine and Montelukast by RP-HPLC, based on a composite of validated methods.

## 1. Instrumentation and Materials

- **HPLC System:** A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- **Column:** Hypersil BDS C18 (250mm x 4.6mm, 5 $\mu$ ) or equivalent.[\[4\]](#)
- **Software:** Chromatography data acquisition and processing software.
- **Reagents and Solvents:**
  - Levocetirizine Dihydrochloride and Montelukast Sodium reference standards.
  - Methanol and Acetonitrile (HPLC grade).
  - Potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>) (AR grade).
  - Orthophosphoric acid (for pH adjustment).
  - Milli-Q water or equivalent.

## 2. Preparation of Mobile Phase and Solutions

- **Mobile Phase Preparation (Method 3):**
  - Prepare a 0.02M solution of Potassium dihydrogen phosphate in water.
  - Adjust the pH of the buffer to 3.6 using orthophosphoric acid.
  - Mix the buffer and acetonitrile in a ratio of 35:65 (v/v).
  - Degas the mobile phase by sonication or vacuum filtration.
- **Standard Stock Solution Preparation:**

- Accurately weigh and transfer 10 mg of Levocetirizine Dihydrochloride and 10 mg of Montelukast Sodium into separate 100 mL volumetric flasks.
- Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL for each standard.
- Working Standard Solution Preparation:
  - From the stock solutions, prepare a mixed standard solution containing appropriate concentrations of Levocetirizine and Montelukast (e.g., 10 µg/mL Levocetirizine and 10 µg/mL Montelukast) by diluting with the mobile phase.
- Sample Preparation (from Tablet Dosage Form):
  - Weigh and finely powder not fewer than 20 tablets.
  - Accurately weigh a portion of the powder equivalent to 10 mg of Montelukast and transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drugs.
  - Dilute to the mark with the mobile phase and mix well.
  - Filter the solution through a 0.45 µm syringe filter.
  - Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.

### 3. Chromatographic Analysis

- Set up the HPLC system with the chromatographic conditions specified in Table 1 (Method 3 is recommended as a starting point).
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.

- Inject the working standard solution multiple times (e.g., n=6) to check for system suitability (parameters like theoretical plates, tailing factor, and resolution).
- Inject the sample solution.
- Record the chromatograms and measure the peak areas for Levocetirizine and Montelukast.

#### 4. Data Analysis

- Calculate the amount of Levocetirizine and Montelukast in the sample by comparing the peak areas of the sample with those of the working standard.

## Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the simultaneous estimation of Levocetirizine and Montelukast by RP-HPLC.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rjpbcs.com [rjpbcs.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. jpbs.in [jpbs.in]
- To cite this document: BenchChem. [Application Note: Simultaneous Estimation of Levocetirizine and Montelukast by RP-HPLC]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11765196#simultaneous-estimation-of-levocetirizine-and-montelukast-by-rp-hplc>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)